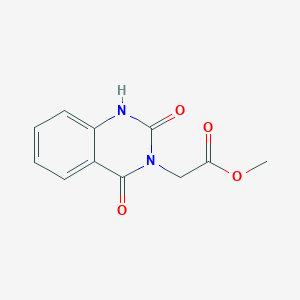

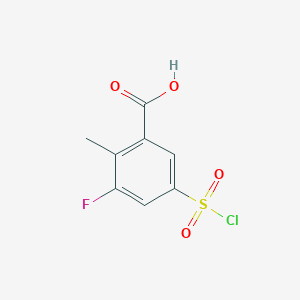

methyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

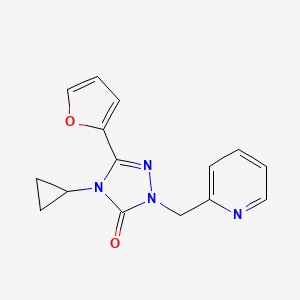

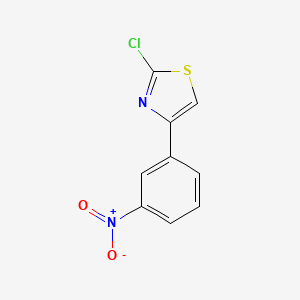

“Methyl (2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetate” is a derivative of quinazoline-2,4-dione . Quinazoline is a notable scaffold for pharmaceuticals and possesses several pharmacological activities such as antimicrobial, antimalarial, anticonvulsant, anti-inflammatory, antihypertensive, cholinesterase inhibitory, anti-diabetic, and anticancer activities .

Synthesis Analysis

The synthesis of quinazoline-2,4-dione derivatives, including “this compound”, involves the use of fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV . The structures of these derivatives were confirmed using spectroscopic analyses (IR, NMR, and EI-MS) .Molecular Structure Analysis

The molecular structure of “this compound” was confirmed using spectroscopic analyses, including IR, NMR, and EI-MS .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the use of fluoroquinolone-like inhibitors of bacterial gyrase and DNA topoisomerase IV .Aplicaciones Científicas De Investigación

Anticonvulsant Activity : A study conducted by El Kayal et al. (2019) focused on synthesizing new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide to explore their anticonvulsant activities. The research developed a novel approach for synthesizing the key intermediate - 2-(2,4-dioxo-1,4-dihydro-quinazolin-3(2H)-yl)acetic acid, which demonstrated promising results in experimental studies of anticonvulsant activity, particularly in mice without motor coordination impairment (El Kayal et al., 2019).

Functionalization of Quinoline-2,4-diones : Milićević et al. (2020) explored the preparation of quinoline-2,4-dione functionalized 1,2,3-triazol-4-ylmethanols, 1,2,3-triazole-4-carbaldehydes, and 1,2,3-triazole-4-carboxylic acids. This study emphasized the utility of these compounds in various chemical synthesis processes (Milićević et al., 2020).

Chitin Synthase Inhibition : Noureldin et al. (2018) designed a series of compounds based on the quinazoline-2,4-dione structure to inhibit chitin synthase, an enzyme crucial for fungal growth. Their research provided insights into developing potential antifungal agents (Noureldin et al., 2018).

Synthesis of Quinazolinone Derivatives : Research by Al-ALAAF and Al-iraqi (2021) involved the synthesis of new hydrazones from the quinazolinone moiety, highlighting the versatility of quinazolinone derivatives in creating novel compounds with potential applications in various fields (Al-ALAAF & Al-iraqi, 2021).

Antitumor Activity : Al-Romaizan et al. (2019) synthesized novel quinazolinone derivatives and evaluated their potential as antitumor agents. Their findings suggested significant potency of some compounds against human cell lines, indicating the relevance of these derivatives in cancer research (Al-Romaizan et al., 2019).

Synthesis for Corrosion Inhibition : Kumar et al. (2020) investigated the corrosion inhibition ability of quinazoline derivatives on mild steel in acidic medium, demonstrating the potential industrial application of these compounds in preventing corrosion (Kumar et al., 2020).

Mecanismo De Acción

Target of Action

Methyl 2-(2,4-dioxo-1H-quinazolin-3-yl)acetate, a derivative of quinazolin-4(3H)-one, has been investigated as a dual potential positive allosteric modulator of the GABAA receptor at the benzodiazepine binding site and an inhibitor of carbonic anhydrase II . These targets play crucial roles in the central nervous system, with the GABAA receptor being a major inhibitory neurotransmitter receptor and carbonic anhydrase II being involved in various physiological processes including pH and CO2 regulation .

Mode of Action

The compound interacts with its targets by potentially enhancing the effect of GABA at the GABAA receptor, thereby increasing inhibitory neurotransmission . Additionally, it may inhibit the activity of carbonic anhydrase II, which could lead to a variety of effects depending on the context .

Biochemical Pathways

Given its targets, it likely influences pathways related toneurotransmission and pH regulation .

Result of Action

In vivo studies have shown that quinazolin-4(3H)-one derivatives, including this compound, exhibit anticonvulsant activity . This suggests that the compound’s action on its targets leads to a decrease in neuronal excitability, which could be beneficial in conditions such as epilepsy .

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 2-(2,4-dioxo-1H-quinazolin-3-yl)acetate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O4/c1-17-9(14)6-13-10(15)7-4-2-3-5-8(7)12-11(13)16/h2-5H,6H2,1H3,(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFCFVAWWNKSOSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C(=O)C2=CC=CC=C2NC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-phenylethyl)-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]acetamide](/img/structure/B2998489.png)

![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2998491.png)

![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2998494.png)

![tert-Butyl 2-((benzyloxy)methyl)-1,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B2998496.png)

![3-[(1,3-Dimethylimidazolidin-2-ylidene)carbamoyl]-5-fluorosulfonyloxypyridine](/img/structure/B2998498.png)

![3-Chloroimidazo[1,2-b]pyridazine](/img/structure/B2998499.png)